tert-Butyl N-[(3R,4S)-4-hydroxypiperidin-3-yl]carbamate
CAS No.: 1549812-78-3
VCID: VC11688116
Molecular Formula: C10H20N2O3
Molecular Weight: 216.28 g/mol
* For research use only. Not for human or veterinary use.
![tert-Butyl N-[(3R,4S)-4-hydroxypiperidin-3-yl]carbamate - 1549812-78-3](/images/structure/VC11688116.png)
Description |
tert-Butyl N-[(3R,4S)-4-hydroxypiperidin-3-yl]carbamate is a chemical compound that belongs to the class of carbamates, which are derivatives of carbamic acid. This compound is specifically designed with a tert-butyl group attached to a carbamate moiety linked to a piperidine ring, which has hydroxyl and carbamate functionalities at positions 3 and 4, respectively. The compound's stereochemistry is defined by the (3R,4S) configuration, indicating a specific spatial arrangement of atoms around these chiral centers. Synthesis and PreparationThe synthesis of tert-Butyl N-[(3R,4S)-4-hydroxypiperidin-3-yl]carbamate typically involves the reaction of a piperidine derivative with a carbamate-forming reagent. The specific conditions and reagents used can vary depending on the desired yield and purity. Common methods involve the use of tert-butyl chloroformate or similar reagents to introduce the carbamate group onto the piperidine ring. Potential Biological Activities
Safety and Handling
|
---|---|
CAS No. | 1549812-78-3 |
Product Name | tert-Butyl N-[(3R,4S)-4-hydroxypiperidin-3-yl]carbamate |
Molecular Formula | C10H20N2O3 |
Molecular Weight | 216.28 g/mol |
IUPAC Name | tert-butyl N-[(3R,4S)-4-hydroxypiperidin-3-yl]carbamate |
Standard InChI | InChI=1S/C10H20N2O3/c1-10(2,3)15-9(14)12-7-6-11-5-4-8(7)13/h7-8,11,13H,4-6H2,1-3H3,(H,12,14)/t7-,8+/m1/s1 |
Standard InChIKey | REUNVCLBHFFYFH-SFYZADRCSA-N |
Isomeric SMILES | CC(C)(C)OC(=O)N[C@@H]1CNCC[C@@H]1O |
SMILES | CC(C)(C)OC(=O)NC1CNCCC1O |
Canonical SMILES | CC(C)(C)OC(=O)NC1CNCCC1O |
PubChem Compound | 118178604 |
Last Modified | Nov 23 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume